4-Tert-butyl-2-ethylbenzoic acid
Description
4-Tert-butyl-2-ethylbenzoic acid is a substituted benzoic acid derivative featuring a tert-butyl group at the para position and an ethyl group at the ortho position. The tert-butyl group is a bulky, electron-donating substituent, while the ethyl group contributes to steric effects and lipophilicity.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28g/mol |
IUPAC Name |
4-tert-butyl-2-ethylbenzoic acid |
InChI |
InChI=1S/C13H18O2/c1-5-9-8-10(13(2,3)4)6-7-11(9)12(14)15/h6-8H,5H2,1-4H3,(H,14,15) |
InChI Key |
AFWBHBXFQWSACB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)C(C)(C)C)C(=O)O |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Acidity (pKa)
The position and nature of substituents significantly influence acidity. Data from tert-butyl-substituted benzoic acids () reveals:
| Compound | pKa | Substituent Position |
|---|---|---|
| 2-tert-Butylbenzoic acid | 3.57 | ortho-tert-butyl |
| 4-tert-Butylbenzoic acid | 4.389 | para-tert-butyl |
| 3-tert-Butylbenzoic acid | 4.199 | meta-tert-butyl |
However, steric hindrance from ethyl may reduce resonance stabilization of the carboxylate anion, leading to slightly higher acidity than 2-tert-butylbenzoic acid (pKa ~3.8–4.0 estimated) .
Lipophilicity and Solubility
- 4-tert-Butyl-2-methylbenzoic acid (): Methyl groups enhance solubility in polar solvents compared to ethyl. Replacing methyl with ethyl increases lipophilicity (logP ~3.5 estimated) due to the longer alkyl chain.
- 2-Amino-4-(tert-butyl)benzoic acid (): The amino group (polar) increases water solubility (logP ~1.5) compared to ethyl analogs.
The ethyl substituent in 4-Tert-butyl-2-ethylbenzoic acid likely renders it more lipid-soluble than methyl or amino analogs, favoring membrane permeability but reducing aqueous solubility .
Physical Properties
- Molecular Weight : Expected ~222.3 g/mol (C₁₃H₁₈O₂), higher than 4-tert-butylbenzoic acid (178.23 g/mol) due to the ethyl group.
- Melting Point : Bulky substituents lower melting points. 4-tert-Butylbenzoic acid melts at ~95–98°C; the ethyl analog may melt at ~80–90°C .
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